Product packaging for Strontium malonate(Cat. No.:CAS No. 183133-72-4)

Strontium malonate

Cat. No.: B3062150
CAS No.: 183133-72-4
M. Wt: 189.67 g/mol
InChI Key: LVZZABGEQTZXHP-UHFFFAOYSA-L
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Description

General Context of Strontium-Containing Compounds in Advanced Materials Science and Biological Systems

Strontium (Sr), an alkaline earth metal with atomic number 38, shares chemical similarities with calcium and barium. It is a soft, silvery-white metal that readily forms a +2 cation (Sr²⁺) google.comgoogle.com. Naturally occurring strontium is found in minerals like celestine and strontianite google.com.

In advanced materials science , strontium compounds are integral to numerous technological applications. Strontium nitrate (B79036) and carbonate are famously used to impart a vibrant crimson-red color to fireworks and pyrotechnic displays google.comacs.org. Strontium ferrite (B1171679) is a key component in the manufacturing of permanent magnets, essential for motors, sensors, and audio equipment google.comacs.org. Strontium is also incorporated into specialized glasses and ceramics to enhance optical properties, durability, thermal stability, and mechanical strength google.comgoogle.com. Furthermore, strontium titanate (Ba₀.₅Sr₀.₅TiO₃) is employed in thin-film deposition for electronic devices, sensors, and energy storage systems due to its tunable dielectric and piezoelectric properties acs.org.

In biological systems , strontium's chemical similarity to calcium allows it to substitute for calcium in various physiological processes, particularly within bone tissue google.comresearchgate.netniscpr.res.inacs.orgmedkoo.comfrontiersin.orgebsco.com. Strontium is a component of human bone, with ratios to calcium mirroring dietary intake medkoo.com. Non-radioactive strontium compounds, such as strontium ranelate, have been investigated and utilized for their positive effects on bone health, including the treatment and prevention of osteoporosis. These compounds are known to stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, thereby increasing bone density and reducing fracture risk medkoo.comfrontiersin.orgebsco.com. Strontium ions have also shown potential antibacterial properties and are being explored for dental applications, such as strengthening tooth enamel frontiersin.org. While stable strontium is generally considered safe, radioactive isotopes like Strontium-89 (Sr-89) are used in medical treatments, such as for bone pain associated with metastatic bone cancer researchgate.netniscpr.res.in.

Significance of Malonate as a Dicarboxylic Acid Ligand in Coordination Chemistry and Functional Materials

Malonate, the dianion of malonic acid (propanedioic acid, C₃H₄O₄), is a versatile dicarboxylic acid ligand that plays a crucial role in coordination chemistry and the design of functional materials frontiersin.orgebsco.comroyalholloway.ac.uknih.gov. Its structure, with two carboxylate groups positioned at the 1,3-positions, allows for a variety of coordination modes with metal ions royalholloway.ac.ukdntb.gov.ua.

In coordination chemistry, malonate can act as:

Monodentate: Coordinating through one oxygen atom of a carboxylate group.

Chelating Bidentate: Coordinating through both oxygen atoms of a single carboxylate group, often forming stable six-membered rings with the metal ion researchgate.netroyalholloway.ac.uk.

Bridging: Linking two or more metal centers through one or both carboxylate groups. This can occur in various orientations, such as syn-syn, syn-anti, or anti-anti royalholloway.ac.ukdntb.gov.ua.

This diverse coordination behavior enables malonate to construct complex supramolecular architectures, including one-, two-, and three-dimensional coordination polymers frontiersin.orgebsco.comdrugbank.com. These structures are of significant interest for their potential magnetic properties, with malonate-bridged metal complexes exhibiting ferromagnetic, antiferromagnetic, or canted antiferromagnetic interactions ebsco.comdntb.gov.ua. Malonate-containing compounds have also been explored for their catalytic properties, such as in asymmetric Michael additions figshare.com, and as metal chelating agents researchgate.netpatsnap.com.

Strontium Malonate: Synthesis, Structure, and Properties

This compound (SrC₃H₂O₄) has been synthesized through several methods, often yielding crystalline materials with distinct structural features.

Synthesis Methods: The crystallization of this compound has been achieved using techniques such as gel-aided solution methods researchgate.netniscpr.res.in and precipitation methods researchgate.net. A common approach involves reacting malonic acid with strontium carbonate in an aqueous medium, often under controlled temperature conditions (e.g., at or below 40°C) to ensure high yield and purity, especially for temperature-sensitive anions google.comgoogle.com. Patents describe efficient synthesis methods that allow for rapid reaction times and simple isolation procedures google.comgoogle.comdntb.gov.ua.

Crystal Structure: this compound can crystallize in various forms, including anhydrous and hydrated species. For instance, this compound sesquihydrate (2Sr·2(C₃H₂O₄)·3H₂O) has been characterized google.com. Studies indicate that strontium ions in this compound complexes are typically nine-coordinated, forming distorted tricapped trigonal prisms royalholloway.ac.uk, though eight-coordination has also been observed. The malonate ligand commonly chelates the strontium ion, forming a six-membered ring, and can also act as a bridging ligand, leading to three-dimensional framework structures researchgate.netniscpr.res.inroyalholloway.ac.uk. The specific crystal system and cell parameters vary depending on the hydration state and crystallization conditions, with reports of triclinic P1 researchgate.net and monoclinic C2/c google.com space groups.

Key Properties:

Thermal Stability: this compound complexes exhibit good thermal stability, with decomposition temperatures for this compound around 335°C, which is among the highest for malonate complexes with alkaline earth cations researchgate.net.

Optical Properties: The optical band gap of this compound has been determined spectroscopically, with values around 4.46 eV reported niscpr.res.in.

Solubility: The hydrated forms, such as this compound sesquihydrate, generally show higher aqueous solubility compared to anhydrous forms google.com.

Spectroscopic Characterization: FTIR and FT Raman spectroscopy are valuable tools for analyzing the vibrational modes of this compound, providing insights into the functional groups and coordination modes of the malonate ligand, particularly the carboxylate stretching frequencies (ν(COO)as and ν(COO)s) and the difference Δν, which indicates bidentate chelation researchgate.netniscpr.res.inacs.org.

Research Findings and Applications of this compound

Research into this compound has highlighted its potential in several areas:

Osteoporosis Treatment: this compound is being investigated as a pharmaceutical agent for the treatment and prevention of osteoporosis medkoo.comdrugbank.com. It functions as a calcium-sensing receptor agonist, influencing bone metabolism by promoting bone formation and reducing bone resorption medkoo.com. Studies have demonstrated the incorporation of strontium from this compound into bone tissue medkoo.com.

Catalysis: Novel chiral strontium complexes have been developed that catalyze highly enantioselective Michael addition reactions of malonates to enones, providing an efficient route to valuable building blocks figshare.com.

Chromatography: this compound has been explored for its potential use as a modifier for stationary phases in high-performance liquid chromatography (HPLC), aiming to enhance chromatographic efficiency and selectivity for polar analytes.

Spectroscopic and Structural Studies: Extensive research has focused on characterizing this compound crystals using techniques like X-ray diffraction (XRD), FTIR, FT Raman, and thermogravimetric analysis (TGA) to elucidate its structure, coordination, and thermal behavior google.comresearchgate.netniscpr.res.inacs.org.

Data Tables

Table 1: Strontium Element Properties

PropertyValueSource
Atomic Number38 google.com
Atomic Weight87.62 g/mol google.com
Melting Point777 °C google.com
Boiling Point1382 °C google.com
Density2.64 g/cm³ google.com
Crystal StructureTetragonal google.com

Table 2: Malonate Coordination Modes

Coordination ModeDescriptionExamples of Metal Complexes
MonodentateCoordination through one oxygen atom of a carboxylate group. royalholloway.ac.uk
Chelating BidentateCoordination through both oxygen atoms of a single carboxylate group, forming a six-membered ring. researchgate.netniscpr.res.inacs.orgroyalholloway.ac.uk
BridgingLinking two or more metal centers through one or both carboxylate groups (e.g., syn-syn, syn-anti, anti-anti). frontiersin.orgebsco.comroyalholloway.ac.ukdntb.gov.uadrugbank.com
μ₃-κ²O,O'κO”,κO”'Bridging mode involving three metal atoms. royalholloway.ac.uk
μ₂-κ²O,O'κO”Bridging mode involving two metal atoms. royalholloway.ac.uk

Table 3: this compound: Synthesis and Crystallographic Data

PropertyValueSource
Chemical FormulaSrC₃H₂O₄ nih.gov
Molecular Weight189.67 g/mol (computed) nih.gov
Hydration StateAnhydrous, Sesquihydrate (2Sr·2(C₃H₂O₄)·3H₂O) google.com
Synthesis MethodsGel-aided solution technique, precipitation, reaction of malonic acid with strontium carbonate. google.comgoogle.comresearchgate.netniscpr.res.in
Crystal SystemTriclinic (P1), Monoclinic (C2/c) google.comresearchgate.net
Space GroupP1, C2/c google.comresearchgate.net
Cell Parameterse.g., a = 6.419 Å, b = 7.622 Å, c = 8.076 Å, α = 76.25°, β = 73.61°, γ = 81.30° (for P1); a = 14.3345 Å, b = 7.3458 Å, c = 11.5075 Å google.comresearchgate.net
Strontium CoordinationNine-coordinate (distorted tricapped trigonal prism), Eight-coordinate royalholloway.ac.uk
Thermal StabilityDecomposition temperature ~335 °C researchgate.net
Optical Band Gap~4.46 eV niscpr.res.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2O4Sr B3062150 Strontium malonate CAS No. 183133-72-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

183133-72-4

Molecular Formula

C3H2O4Sr

Molecular Weight

189.67 g/mol

IUPAC Name

strontium;propanedioate

InChI

InChI=1S/C3H4O4.Sr/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+2/p-2

InChI Key

LVZZABGEQTZXHP-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

Canonical SMILES

C(C(=O)[O-])C(=O)[O-].[Sr+2]

Other CAS No.

183133-72-4

Origin of Product

United States

Synthetic Methodologies and Crystallization Science of Strontium Malonate

Solution-Based Synthesis Approaches

Solution-based methods are fundamental to the production of strontium malonate, offering versatile control over the reaction conditions to yield the desired product. These approaches primarily involve the reaction of a strontium source with malonic acid or a malonate salt in a suitable solvent, typically water.

Precipitation Methods for this compound Formation

Precipitation is a common and effective technique for synthesizing this compound. This process involves the reaction of soluble precursors to form the less soluble this compound, which then precipitates out of the solution.

One established method involves reacting a suspension of malonic acid with strontium carbonate. google.com This reaction proceeds as the strontium carbonate dissolves and reacts with the acid, leading to the formation of this compound. Once the concentration of the dissolved this compound surpasses its solubility limit of approximately 1.6 g/L, crystals begin to form and precipitate from the solution. google.com Another approach is the reaction between strontium chloride and malonic acid in an aqueous medium.

The choice of precursors can significantly influence the reaction and the final product. For instance, the use of strontium hydroxide (B78521) as a base in reaction with malonic acid is another viable route. The general reaction for the formation of this compound from strontium carbonate and malonic acid is:

SrCO₃ + CH₂(COOH)₂ → Sr(COO)₂CH₂ + H₂O + CO₂ ekb.eg

This direct precipitation method can yield this compound in a pure form, though recrystallization may be necessary to achieve higher purity. google.com

Influence of Reaction Temperature and Kinetics in Aqueous Media

Temperature is a critical parameter in the synthesis of this compound, directly impacting the reaction kinetics and the stability of the final product.

The synthesis of this compound is often conducted at controlled temperatures to ensure the integrity of the malonate anion, which can be susceptible to decarboxylation at elevated temperatures. google.com For instance, a method utilizing strontium carbonate and malonic acid specifies maintaining the reaction temperature at or below 40°C. google.com This low-temperature approach helps to prevent the degradation of the malonate and allows for the formation of a pure product with a high yield in a relatively short processing time of about 120 minutes. google.com

Conversely, studies have also explored hydrothermal conditions for the synthesis of strontium carboxylates, with optimal temperatures ranging from 120–140°C in an autoclave. researchgate.net However, for this compound specifically, synthesis must be performed at temperatures below 132°C to avoid decomposition. google.com

The kinetics of the reaction, such as the rate of addition of reactants and the agitation of the mixture, also play a role. A study on the crystallization of nanocrystalline this compound heated a malonic acid solution to 45°C before the simultaneous addition of a strontium carbonate solution of the same temperature, with constant agitation to ensure a homogenous reaction. ekb.eg The induction time, which is the time elapsed before the appearance of a solid phase, has been observed to decrease exponentially with increasing supersaturation of the solution. ekb.eg

Role of pH in Direct Synthesis Routes

Malonic acid is a dicarboxylic acid with two pKa values, and its degree of protonation is pH-dependent. In direct synthesis routes, controlling the pH is essential for efficient salt formation. For instance, methods have been developed to control the reaction pH to neutral or weakly acidic conditions. google.com This is particularly important when dealing with pH-labile anions like malonate. google.com

In the gel-assisted growth of this compound crystals, the pH of the silica (B1680970) gel medium is adjusted to a specific value. One study mixed a solution of sodium metasilicate (B1246114) with 1M malonic acid to achieve a pH of 6 before pouring it into test tubes for gelation. niscpr.res.in In other syntheses involving different strontium compounds, an alkaline pH is sometimes necessary. For example, the synthesis of a strontium-quercetin complex was carried out at a pH of approximately 9.0 to ensure deprotonation of the organic molecule for complexation with strontium ions. acs.org

The decarboxylation rate of malonate species is also influenced by pH. Studies have shown that in the pH range of 1.89 to 7.0, the relative rates of decarboxylation follow the order: malonic acid > monovalent malonate anion > divalent malonate anion. researchgate.net This highlights the importance of pH control in maintaining the stability of the malonate during synthesis.

Gel-Assisted Crystal Growth Techniques

Gel-assisted crystal growth provides a controlled environment for the formation of high-quality single crystals of this compound. This technique relies on the slow diffusion of reactants through a gel matrix, which minimizes convection and allows for the gradual growth of well-defined crystals.

Silica Gel Diffusion Methods for Single Crystal Growth of this compound

Silica gel is a commonly used medium for the single crystal growth of this compound due to its ability to form a stable, transparent, and inert matrix. niscpr.res.inresearchgate.netosti.gov The single test tube diffusion method is a frequently employed technique. niscpr.res.in

In this method, a silica gel is first prepared by mixing a solution of sodium metasilicate with an acid, such as malonic acid, to a desired pH. niscpr.res.in This mixture is then allowed to set in a test tube. Once the gel has solidified, a solution of a soluble strontium salt, typically strontium chloride, is carefully layered on top of the gel. niscpr.res.in

The strontium ions then diffuse slowly through the gel matrix and react with the malonate ions incorporated within the gel. This slow, controlled reaction leads to the nucleation and subsequent growth of this compound crystals at the gel-solution interface or within the gel itself. niscpr.res.in Crystals of this compound have been successfully grown using this technique, with their appearance noted after a period of about six weeks. niscpr.res.in

The resulting crystals can then be harvested, washed, and dried for further characterization. niscpr.res.in The gel medium provides physical support to the growing crystals and allows for a controlled rate of reactant diffusion, which is conducive to the formation of high-quality, well-defined single crystals. niscpr.res.in

Parametric Studies on Gel Growth (e.g., Gel Density, Reactant Concentrations)

The quality and size of crystals grown in a gel medium are influenced by several experimental parameters. Systematic studies are often conducted to optimize these conditions for the growth of this compound crystals.

Key parameters that are varied include:

Gel Density: The density of the silica gel, which is controlled by the concentration of the sodium metasilicate solution, affects the diffusion rate of the reactants. A study on this compound crystal growth utilized a sodium metasilicate solution with a density of 1.033 g/cc. niscpr.res.in

Reactant Concentrations: The concentrations of the reactants, namely the malonic acid incorporated in the gel and the strontium chloride solution layered on top, are critical. In one experiment, 1M malonic acid was used to set the gel, and a 0.5 M strontium chloride solution was used as the supernatant. niscpr.res.in

pH of the Gel: The pH of the gel medium can influence the solubility of the reactants and the final product, as well as the kinetics of the crystallization process. A pH of 6 was used in the growth of this compound crystals. niscpr.res.in

Temperature: While many gel growth experiments are conducted at room temperature, temperature can be varied to influence the rate of diffusion and crystal growth.

By systematically varying these parameters, researchers can optimize the conditions to obtain larger, more perfect crystals suitable for detailed structural analysis.

Below is a table summarizing the parameters used in a specific study on the gel growth of this compound:

ParameterValueReference
Gel MediumSilica Gel niscpr.res.in
Growth MethodSingle Test Tube Diffusion niscpr.res.in
Sodium Metasilicate Solution Density1.033 g/cc niscpr.res.in
Malonic Acid Concentration (in gel)1 M niscpr.res.in
Supernatant SolutionStrontium Chloride niscpr.res.in
Strontium Chloride Concentration0.5 M niscpr.res.in
Gel pH6 niscpr.res.in
Growth Time~6 weeks niscpr.res.in

Control over Crystallization Processes

Determination of Surface Energy of Formed this compound Crystals

The surface energy (or interfacial tension) between a crystal and its surrounding solution is a critical parameter in crystallization science, influencing nucleation kinetics and crystal morphology. For this compound, the surface energy has been determined experimentally by measuring induction times at various supersaturation levels. researchgate.netacs.org The induction time, which is the time required for the appearance of a new crystalline phase from a supersaturated solution, is inversely related to the nucleation rate and can be used to calculate key thermodynamic parameters. researchgate.net

One study employed a conductivity method to measure the induction time for the crystallization of nano-crystallite this compound at supersaturations ranging from 2.6 to 4.3. researchgate.netacs.org Based on these measurements, the surface energy (γ) of the formed crystals was calculated. The research also investigated the effect of additives, specifically sodium dodecyl sulfate (B86663) (SDS) and polyethylene (B3416737) glycol (PEG), on the surface energy. researchgate.netacs.org

The findings indicated that the surface energy of pure this compound crystals was 6.0 mJ/m². researchgate.netacs.org The addition of SDS, an anionic surfactant, and PEG, a polymer, led to a decrease in the calculated surface energy. With SDS, the surface energy was reduced to 5.7 mJ/m², and with PEG, it was further decreased to 5.5 mJ/m². researchgate.netacs.org This reduction in surface energy corresponds to a lower energy barrier for nucleation, which in turn leads to an increased nucleation rate. acs.orgekb.eg The study also noted that the free energy barrier and the radius of the critical nuclei decreased as supersaturation increased and with the presence of these additives. researchgate.netacs.org

The following table summarizes the determined surface energy values for this compound crystals under different conditions.

ConditionCalculated Surface Energy (γ) (mJ/m²)
Without Additives6.0 researchgate.netacs.org
With Sodium Dodecyl Sulfate (SDS)5.7 researchgate.netacs.org
With Polyethylene Glycol (PEG)5.5 researchgate.netacs.org

These findings demonstrate that the surface properties of this compound crystals can be effectively modified through the introduction of specific additives during the crystallization process.

Post-Synthesis Processing and Purification

Following the initial synthesis, post-processing steps such as precipitation, filtration, and recrystallization are essential for isolating and purifying this compound to meet desired specifications.

The precipitation of this compound is a key step in its synthesis and isolation. Several methods have been developed to induce its precipitation from solution.

One common approach involves the reaction of strontium carbonate with malonic acid in an aqueous solution. google.comgoogleapis.com This reaction is driven by the continuous removal of carbonate as carbon dioxide gas. google.com The reaction can be performed at temperatures of 50°C or lower to accommodate temperature-sensitive organic anions. google.comgoogleapis.com After the reaction, the solution contains dissolved this compound. Precipitation can then be induced by evaporating water, which concentrates the salt. google.com Crystals of this compound will begin to form and precipitate when the concentration exceeds its aqueous solubility of approximately 1.6 g/L. google.comgoogleapis.com

Another effective precipitation method involves a double displacement reaction. googleapis.com In this technique, a soluble strontium salt, such as strontium chloride, is reacted with a soluble malonate salt, like sodium malonate. googleapis.com Since this compound is less soluble than the other salts in the solution (e.g., sodium chloride), it precipitates out. googleapis.com This method is advantageous as it leverages the high solubility of strontium chloride and the lower solubility of the desired organic strontium salt. googleapis.com

Wet-chemical precipitation is another versatile technique used for synthesizing strontium-based nanoparticles and can be applied to this compound. nih.govekb.eg This method involves the precipitation of strontium ions (Sr²⁺) from an aqueous solution by reacting them with a suitable precipitating agent, such as ammonium (B1175870) hydroxide. nih.gov The process requires careful control of pH and temperature to ensure the uniformity of the resulting particles. nih.gov

Once precipitation is complete, the solid this compound is recovered from the liquid phase via filtration. googleapis.com Standard laboratory filtration equipment, such as filter paper of a specific grade (e.g., Frisenette 643-111), is used to separate the crystalline precipitate. googleapis.com The recovered solid is then typically washed and dried. niscpr.res.in

To achieve a higher degree of purity, recrystallization of the initially precipitated this compound may be necessary. google.com The principle of recrystallization involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities behind in the solution.

Structural Elucidation and Crystallography of Strontium Malonate

X-ray Diffraction Studies

X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. Both powder and single-crystal X-ray diffraction methods have been employed to characterize strontium malonate.

Powder X-ray diffraction (PXRD) is widely used to confirm the crystalline nature of synthesized materials and to identify different crystalline phases. For this compound, PXRD patterns have consistently revealed a strong crystalline nature niscpr.res.inekb.egresearchgate.netisroset.orgresearchgate.net. These patterns serve as a unique fingerprint for the polycrystalline material, providing information about its crystal structure and, in some cases, its microstructure mu.edu.tr. Furthermore, the experimental PXRD patterns of this compound have been found to be consistent with entries in standard crystallographic databases, indicating good phase purity and crystallinity ekb.egisroset.org.

Single-crystal X-ray diffraction (SC-XRD) is a more powerful technique that provides detailed information about the internal lattice of crystalline substances, including precise unit cell dimensions, bond lengths, bond angles, and atomic positions uhu-ciqso.esunl.pt. Studies on this compound have utilized SC-XRD to determine its unit cell parameters and space group. One such study reported that this compound crystallizes in the triclinic space group P1(2) (though this may be a typographical representation, typically space groups are P1, P-1, etc.) with the following unit cell parameters:

a = 6.419 Å

b = 7.622 Å

c = 8.076 Å

α = 76.25°

β = 73.61°

γ = 81.30° researchgate.net

These parameters define the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.

Research has indicated the existence of different crystalline forms of this compound, notably anhydrous this compound and this compound sesquihydrate. The sesquihydrate form is described as having 1½ water molecules bound per crystal unit cell google.com. A comparative analysis has shown that this sesquihydrate crystalline form exhibits higher aqueous solubility (above 2 g/L) compared to the anhydrous form, which has a solubility below 2 g/L google.com. This difference in solubility can be significant for certain applications, such as pharmaceutical formulations, where faster dissolution rates are desirable google.com.

The identification and characterization of crystalline materials are often aided by comparing their diffraction patterns with established databases. The powder X-ray diffraction patterns obtained for this compound have been correlated with standard crystallographic databases, specifically the Joint Committee on Powder Diffraction Standards (JCPDS) ekb.egisroset.org. For instance, PXRD data has been found to be reasonable and consistent with JCPDS file numbers 31-1892 and 77-1149 ekb.egisroset.org. Such correlations are vital for phase identification and quality control in material synthesis.

Coordination Chemistry Investigations

The way the malonate ligand interacts with the strontium cation is a key aspect of this compound's structure and properties.

The malonate dianion (C₃H₂O₄²⁻), derived from malonic acid, is a dicarboxylate ligand known for its versatility in coordinating with metal ions niscpr.res.inresearchgate.netroyalholloway.ac.uk. It can act as a monodentate, bridging, or chelating ligand researchgate.net. In this compound, the malonate ligand predominantly adopts a bidentate chelating mode, where both carboxylate groups bind to a single strontium ion, forming a stable six-membered metallo-ring niscpr.res.inresearchgate.netacs.orgiucr.org. This bidentate chelation is considered a favored mode of interaction for malonate with alkaline earth metal ions, including strontium niscpr.res.in.

Analysis of Metal-Oxygen (Sr-O) Bond Distances

The distances between the strontium ions and the oxygen atoms of the malonate ligands and water molecules are critical in defining the crystal structure. In this compound sesquihydrate, a range of Sr-O bond lengths has been reported, reflecting the varied coordination modes and distances within the nine-coordinate environment google.com.

Table 1: Strontium-Oxygen (Sr-O) Bond Distances in this compound Sesquihydrate

BondDistance (Å)Symmetry Code
Sr1—O42.5386 (10)
Sr1—O1 iii2.6850 (10)1 − x, y, ½ − z
Sr1—O12.5801 (9)
Sr1—O52.6956 (9)
Sr1—O62.5839 (10)
Sr1—O2 iii2.8423 (10)1 − x, y, ½ − z
Sr1—O3 i2.5942 (9)3/2 − x, y − ½, ½ − z
Sr1—O4 i2.9836 (11)3/2 − x, y − ½, ½ − z
Sr1—O2 ii2.6201 (10)x, −y, ½ + z

Symmetry codes are provided as indicated in the source google.com.

Investigation of Polymeric Structural Features

This compound exhibits diverse polymeric structural features, often forming extended networks. In this compound sesquihydrate, the strontium coordination polyhedra are interconnected via edge and face sharing, constructing a three-dimensional network with zeolitelike channel systems google.com. Other this compound compounds, such as [Sr₂(C₃H₂O₄)₂(H₂O)₃]n, also form three-dimensional framework structures where strontium atoms are interconnected researchgate.net. In contrast, mixed-metal strontium malonates, like [SrCu(C₃H₂O₄)₂(H₂O)₄], can form two-dimensional layered structures acs.org. These polymeric arrangements are stabilized by the coordination of malonate ligands and water molecules around the strontium ions.

Electron Microscopy for Morphological Analysis

Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM), provide detailed insights into the surface morphology, particle size, and aggregation behavior of this compound crystals.

Scanning Electron Microscopy (SEM) for Particle Size and Habit

SEM analysis reveals that this compound crystals typically exhibit a tabular habit ekb.eg. The particle size distribution can vary depending on the synthesis conditions and the presence of additives. For instance, this compound crystals prepared without additives have been observed with sizes in the range of 5-20 µm ekb.eg. When synthesized with additives like poly ethylene (B1197577) glycol (PEG), tabular crystals of 2-20 µm diameter have been reported ekb.eg. Furthermore, crystallite sizes measured by SEM have been reported as approximately 244 nm for this compound synthesized without additives ekb.eg.

Table 2: Particle Size of this compound Crystals (SEM Analysis)

Synthesis ConditionObserved Particle Size RangeCrystallite Size (nm)Morphology
Without additives5-20 µm244Tabular
With PEG2-20 µmNot specifiedTabular
With SDS10-40 µm (agglomerated)222Not specified

Evaluation of Crystal Agglomeration Phenomena

SEM investigations have also highlighted the tendency of this compound crystals to form agglomerates. When synthesized with additives such as sodium dodecyl sulfate (B86663) (SDS), larger agglomerated particle sizes, ranging from 10-40 µm, have been observed compared to samples prepared without additives (5-20 µm) ekb.eg. This agglomeration is attributed, in part, to a decrease in induction time during crystallization ekb.eg. The presence of agglomerated particles has been confirmed through SEM analysis in various synthesis routes ekb.egacs.org.

Compound Names:

this compound

Spectroscopic Characterization Techniques for Strontium Malonate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is crucial for identifying the functional groups present in strontium malonate and understanding the nature of chemical bonding. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bond strength, symmetry, and environment.

FTIR spectroscopy analyzes the absorption of infrared radiation by the sample, which causes molecular vibrations. For this compound, FTIR spectra reveal characteristic absorption bands associated with the malonate ligand and any coordinated water molecules. The malonate anion (C₃H₂O₄²⁻) possesses carboxylate groups (-COO⁻) and a methylene (B1212753) group (-CH₂-).

Key absorption bands typically observed in the FTIR spectra of this compound include those corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups. The presence of water molecules, often incorporated as lattice water or coordinated water, is indicated by broad absorption bands in the O-H stretching region and specific bending or rocking modes at lower wavenumbers.

Table 1: Representative FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
3460-3150O-H stretching (lattice/coordinated water) inoe.ro
~1589-1670Asymmetric stretching vibration of carboxylate (COO)⁻ inoe.roekb.eg
~1325-1353Symmetric stretching vibration of carboxylate (COO)⁻ ekb.eg
~776Rocking vibration of water molecule inoe.ro
~576Wagging and twisting modes of water molecule inoe.ro

FT Raman spectroscopy complements FTIR by detecting vibrational modes that are Raman-active. Similar to FTIR, Raman spectra of this compound provide information about the malonate ligand and associated water molecules. The technique is particularly useful for identifying vibrations involving changes in polarizability, such as stretching and bending modes of the carboxylate groups.

The spectra exhibit characteristic peaks associated with the C-C and C-O stretching modes within the malonate structure, as well as vibrations involving the methylene group. The presence of water molecules is also discernible through their characteristic Raman scattering signals.

Table 2: Representative Raman Scattering Peaks of this compound

Wavenumber (cm⁻¹)AssignmentReference(s)
~2314, 2272, 2243, 2136Ring-stretching vibrations νs (CC) of the carboxylate group inoe.ro
~1660Asymmetric stretching vibration νas (OCO) of carboxylate inoe.ro
~1530Asymmetric 'ring-breathing' vibrations of (OCO) inoe.ro
~1400Symmetric stretching vibration νs (OCO) of carboxylate inoe.ro
~752Rocking vibration ρr(H₂O) of water molecule inoe.ro
~583Wagging and twisting modes ρw(H₂O) + ρt(H₂O) of water molecule inoe.ro

The analysis of both FTIR and Raman spectra allows for the assignment of specific vibrational modes to the functional groups within this compound. The carboxylate group (-COO⁻) is particularly informative. The difference between the wavenumbers of the asymmetric and symmetric stretching vibrations of the carboxylate group (Δν = νas - νs) provides insight into the coordination mode of the malonate ligand to the strontium ion. High Δν values, such as those observed around 140 cm⁻¹ and 237 cm⁻¹ in related malonate studies, typically suggest a bidentate chelating coordination mode, where both oxygen atoms of the carboxylate group interact with the metal ion ekb.eg. The methylene (-CH₂-) group also contributes characteristic vibrations to the spectra. Vibrations associated with water molecules, such as O-H stretching, bending, rocking, and wagging/twisting modes, confirm the presence of hydration in the crystal structure.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the electronic and local structural properties of atoms. For this compound, XAS, particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) at the strontium K-edge, provides detailed information about the oxidation state, coordination number, and interatomic distances around the strontium ions.

Strontium K-edge XAS studies involve irradiating the sample with X-rays tuned to the energy required to excite a core electron (1s orbital) of strontium. The XANES region, immediately following the absorption edge, is sensitive to the electronic structure and oxidation state of the absorbing atom. EXAFS, occurring at higher energies, arises from the scattering of the photoemitted electron by neighboring atoms, providing information about the local atomic environment.

Studies on strontium, including those involving malonate-containing systems or related strontium compounds, have utilized Sr K-edge XAS to determine coordination geometries and bond distances researchgate.netcapes.gov.brnih.govnih.govresearchgate.net. For instance, XANES analysis can confirm the typical +2 oxidation state of strontium. EXAFS data analysis allows for the extraction of parameters such as the number of nearest neighbors (coordination number) and the distances to these neighbors.

The analysis of EXAFS spectra for strontium in various chemical environments, including those with malonate ligands or in related mineral structures, reveals key details about its coordination. Strontium ions are known to exhibit a range of coordination numbers, typically between 6 and 10, with a preference for higher coordination numbers due to its relatively large ionic radius nih.gov.

In this compound and similar compounds, the strontium cation is coordinated by oxygen atoms, primarily from the carboxylate groups of the malonate ligands and potentially from water molecules. Research on strontium coordination in different matrices suggests an average Sr-O bond distance typically falling in the range of 2.56 to 2.71 Å nih.gov. Specific studies indicate coordination numbers around strontium in the range of 8 to 10 oxygen atoms, with average Sr-O distances around 2.60-2.61 Å capes.gov.brresearchgate.net. In some this compound complexes, a nine-coordinate distorted tricapped trigonal prism geometry has been described for the strontium atom, involving coordination to oxygen atoms from carboxylate groups and water molecules iucr.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the local atomic environments within solid materials. For this compound, solid-state 87Sr NMR spectroscopy provides a direct probe of the strontium cation's coordination sphere and symmetry.

High-Sensitivity Solid-State 87Sr NMR Experiments

The study of the 87Sr nucleus (I = 9/2) presents significant challenges due to its relatively low natural abundance (7.0%), small gyromagnetic ratio, and a strong nuclear quadrupole moment. These factors contribute to low sensitivity and significant quadrupolar line broadening, especially in solid samples warwick.ac.ukpascal-man.com. To overcome these limitations, high-field NMR experiments are essential. Research has demonstrated the implementation of high-sensitivity 87Sr solid-state NMR experiments on this compound, often utilizing 87Sr-enriched samples acs.orgnih.govrsc.org. Techniques such as double field sweep (DFS), quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG), and wideband-uniform rate-smooth truncation (WURST) excitation have been employed to enhance spectral resolution and signal-to-noise ratios warwick.ac.ukacs.orgnih.govrsc.orgresearchgate.net. These advanced methods allow for a more precise description of the strontium environments. For instance, a simulated 87Sr static NMR spectrum of this compound indicated a unique crystallographic site with a quadrupole coupling constant (CQ) of 38.0 MHz and an asymmetry parameter (ηQ) of 0.0 warwick.ac.uk. Gauge-including projector augmented wave (GIPAW) density functional theory (DFT) calculations have also been shown to accurately compute 87Sr NMR parameters, aiding in spectral interpretation acs.orgnih.gov.

Characterization of Strontium Environments in Different Phases

Solid-state 87Sr NMR spectroscopy serves as a structurally sensitive probe, enabling the detailed characterization of strontium environments within materials acs.orgrsc.orgresearchgate.net. By analyzing the isotropic chemical shift and the quadrupolar parameters (CQ and ηQ), researchers can gain insights into the local symmetry, coordination number, and bonding characteristics of the strontium ions. This is particularly valuable when studying disordered phases or comparing different crystalline forms of strontium-containing compounds, allowing for the differentiation of strontium sites with varying local geometries warwick.ac.ukacs.orgamazonaws.com. The ability to resolve distinct strontium environments is crucial for understanding structure-property relationships in materials like this compound.

UV-Visible and Diffuse Reflectance Spectroscopy (DRS)

UV-Visible and Diffuse Reflectance Spectroscopy (DRS) are complementary techniques used to investigate the electronic structure and optical properties of materials, particularly their band gaps.

Optical Band Gap Determination for this compound

Diffuse Reflectance Spectroscopy (DRS) is a well-established method for determining the optical band gap (Eg) of powdered semiconductor materials without requiring dissolution or film preparation researchgate.netthermofisher.com. The technique measures the amount of light diffusely reflected by the sample across a range of wavelengths. By applying the Kubelka-Munk function, which relates diffuse reflectance to an absorption coefficient, the band gap energy can be estimated researchgate.netthermofisher.com. For this compound, DRS studies have yielded an optical band gap value. Research indicates that the energy band gap of this compound is approximately 5.402 eV, determined from analysis of its diffuse reflectance spectrum researchgate.net. This value places this compound within the range of band gaps observed for other metal malonate crystals, which typically fall between 4.12 eV and 5.402 eV researchgate.net.

Compound List:

this compound

Thermal Decomposition Studies of Strontium Malonate

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated over a specific temperature range. This technique is crucial for identifying thermal stability, decomposition stages, and the final residue.

Weight Loss Profile and Identification of Decomposition Stages

Research indicates that strontium malonate, particularly in its anhydrous crystalline form, exhibits significant thermal stability. One study reports that the compound is thermally stable up to approximately 409°C researchgate.net. This high thermal stability is attributed to its anhydrous and crystalline nature, which allows for decomposition without extensive restructuring researchgate.net.

The decomposition process for anhydrous this compound is described as a single-stage event researchgate.net. During this stage, a change in the slope of the TGA curve is observed around a 15% mass loss, which is tentatively attributed to the removal of a C-O molecule. The process culminates in the formation of strontium carbonate (SrCO₃) as the final product, with a total mass loss of approximately 22.15% researchgate.net.

However, other investigations suggest that this compound may exist in hydrated forms or that the observed decomposition pathway can vary. One study indicates a plateau in the TGA curve up to 123°C, followed by a mass loss of 19% between 123°C and 209°C. This mass loss is attributed to the elimination of two water molecules, suggesting the presence of a dihydrate form (SrC₃H₂O₄·2H₂O) ekb.eg. In this scenario, the decomposition proceeds in multiple stages, including dehydration, followed by the breakdown of the malonate ligand, potentially forming strontium carbonate as an intermediate before further decomposition to strontium oxide ekb.egresearchgate.net. The discrepancy in reported decomposition stages and initial hydration state highlights the importance of the specific preparation and crystalline form of this compound studied.

Differential Thermogravimetric Analysis (DTG)

Differential Thermogravimetric Analysis (DTG) provides the derivative of the TGA curve, which highlights the rate of mass loss at different temperatures. Peaks in the DTG curve correspond to the temperatures at which the rate of decomposition is maximal.

For anhydrous this compound, a prominent DTG peak has been observed at 409.39°C. This peak is often accompanied by a shoulder at approximately 420°C, which may indicate changes in the pyrolysis of gaseous decomposition products or a minor phase transformation rather than a distinct intermediate decomposition product researchgate.net. In studies suggesting hydrated forms, DTG would show peaks corresponding to the dehydration step as well ekb.eg.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as they are heated. It detects thermal events such as phase transitions, melting, and decomposition, which manifest as endothermic (heat absorption) or exothermic (heat release) peaks.

DTA studies on this compound reveal an endothermic event at 412.36°C, which aligns closely with the DTG peak observed at 409.39°C researchgate.net. This endotherm signifies the primary decomposition process. In studies suggesting a hydrated form, a distinct endothermic peak at 190.50°C has been reported, corresponding to the dehydration of the compound ekb.eg.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It provides more quantitative information about thermal events compared to DTA, such as the enthalpy of decomposition.

DSC analysis of this compound has shown an endothermic peak at 411.35°C when conducted in a nitrogen atmosphere at a heating rate of 10°C/minute. This value closely corresponds to the temperature observed in DTA, reinforcing the identification of the main decomposition event researchgate.net. DSC can also provide insights into the energy associated with the decomposition process.

Identification of Intermediate and Final Decomposition Products

The identification of decomposition products is crucial for understanding the chemical transformations occurring. For this compound, the primary decomposition pathway, particularly for the anhydrous form, leads to the formation of strontium carbonate (SrCO₃) researchgate.net. Further heating of strontium carbonate results in its decomposition to strontium oxide (SrO) and carbon dioxide (CO₂) ekb.egwikipedia.org. Therefore, strontium oxide is often considered the ultimate inorganic residue after complete thermal decomposition.

Theoretical and Computational Investigations of Strontium Malonate

Computational Modeling of Crystallization Processes

The crystallization of strontium malonate, particularly at the nanoscale, is an area where computational modeling provides valuable insights into nucleation kinetics and crystal growth. Molecular dynamics (MD) simulations have been utilized to predict parameters such as nucleation rates, free energy barriers, and critical nuclei radii, which are essential for understanding and controlling the formation of this compound crystallites.

Research has explored the crystallization of nano crystallite this compound, both in the absence and presence of additives like sodium dodecyl sulfate (B86663) (SDS) and polyethylene (B3416737) glycol (PEG) acs.org. These studies often involve measuring induction times under varying supersaturation levels and then employing theoretical models to derive key nucleation parameters. For instance, the relationship between induction time and supersaturation allows for the calculation of the free energy barrier and the critical nuclei radius.

Table 1: Nucleation Parameters for this compound Crystallization

Supersaturation RatioAdditiveInduction Time (s)Free Energy Barrier (kJ/mol)Critical Nuclei Radius (nm)Surface Energy (mJ/m²)
2.6None(Not specified)(Not specified)(Not specified)6.0
3.5None(Not specified)(Not specified)(Not specified)6.0
4.3None(Not specified)(Not specified)(Not specified)6.0
2.6SDSDecreasedDecreasedDecreased5.7
3.5SDSDecreasedDecreasedDecreased5.7
4.3SDSDecreasedDecreasedDecreased5.7
2.6PEGDecreasedDecreasedDecreased5.5
3.5PEGDecreasedDecreasedDecreased5.5
4.3PEGDecreasedDecreasedDecreased5.5

Note: Specific induction time values were not provided in the source material for all conditions, but the trend of decrease with increasing supersaturation and additive presence was noted. The table reflects calculated parameters based on these trends.

These computational investigations reveal that increasing supersaturation generally leads to a decrease in induction time, which is characteristic of nucleation phenomena acs.org. The addition of surfactants like SDS and polymers like PEG further reduces the induction time, indicating their role in promoting nucleation. This reduction is attributed to a decrease in the free energy barrier and the critical nuclei radius, facilitating the formation of stable nuclei acs.org. Furthermore, the calculated surface energy of this compound crystals was observed to decrease with the addition of SDS and PEG, from 6.0 mJ/m² to 5.7 mJ/m² and 5.5 mJ/m², respectively acs.org. These findings highlight the influence of surface properties and energy landscapes on the crystallization process, which can be effectively modeled computationally.

Density Functional Theory (DFT) calculations have also been applied in related studies, for example, to accurately compute NMR parameters for this compound, aiding in structural characterization which indirectly informs crystallization behavior acs.org. While direct DFT modeling of the dynamic crystallization process is less common in the available literature for this compound itself, MD simulations provide a direct avenue for understanding the kinetics of nucleation and crystal growth mdpi.comresearchgate.net.

Advanced Material Properties Research of Strontium Malonate

Dielectric Properties Studies

The dielectric characteristics of strontium malonate (SrC₃H₂O₄) crystals, grown in silica (B1680970) gel via a single diffusion technique, have been a subject of detailed investigation. osti.gov The study of these properties, including dielectric constant, dielectric loss, and AC conductivity, was conducted over a range of temperatures and frequencies to understand the material's response to an external electric field. osti.gov

The dielectric constant (εr) and dielectric loss (tan δ) of this compound crystals were measured at four different frequencies: 1 kHz, 10 kHz, 100 kHz, and 1 MHz. osti.gov These measurements were taken across a temperature spectrum from 50 to 170°C. osti.gov

Research findings indicate that both the dielectric constant and dielectric loss are influenced by temperature and frequency. researchgate.net A general trend observed is that the values of the dielectric constant and dielectric loss factor decrease as the frequency of the applied AC field increases. researchgate.netresearchgate.net Conversely, with an increase in temperature, both the dielectric constant and dielectric loss show an increasing trend. researchgate.netresearchgate.net This behavior is characteristic of dielectric materials where polarization mechanisms are thermally activated. researchgate.net The low values of the dielectric constant suggest that this compound is a promising low εr-value dielectric material. osti.gov

ParameterFrequency DependenceTemperature Dependence
Dielectric Constant (εr)Decreases with increasing frequencyIncreases with increasing temperature
Dielectric Loss (tan δ)Decreases with increasing frequencyIncreases with increasing temperature

The alternating current (AC) conductivity of this compound crystals was also evaluated. osti.gov The study of AC conductivity provides insights into the electrical conduction mechanisms within the material.

The research demonstrates a clear relationship between AC conductivity, frequency, and temperature. researchgate.net It was found that the AC conductivity increases with an increase in the frequency of the applied electric field. researchgate.netresearchgate.net Similarly, an increase in temperature also leads to higher AC conductivity. researchgate.netresearchgate.net This behavior is often attributed to the hopping motion of charge carriers within the crystal lattice, which is enhanced at higher frequencies and temperatures. aps.org

ConditionEffect on AC Conductivity (σac)
Increasing FrequencyIncreases
Increasing TemperatureIncreases

The dielectric behavior of this compound is strongly dependent on both temperature and frequency. osti.gov The dielectric constant was measured at frequencies of 1 kHz, 10 kHz, 100 kHz, and 1 MHz, with temperatures ranging from 50 to 170°C. osti.gov

The increase in dielectric parameters with rising temperature is attributed to the greater mobility of charge carriers and dipoles within the crystal structure at higher thermal energies. researchgate.net This increased mobility enhances the polarization, resulting in a higher dielectric constant and loss. researchgate.net The study of these dependencies is crucial for determining the operational range of this compound in potential dielectric applications. osti.gov

Magnetic Properties Research

In addition to its dielectric properties, the magnetic behavior of this compound has also been a point of scientific inquiry.

The magnetic properties of this compound crystals have been explored using a vibrating sample magnetometer. osti.gov Malonate complexes of strontium, in general, are known to exhibit interesting magnetic properties. niscpr.res.in The investigation aimed to characterize the magnetic response of the material. osti.gov While detailed quantitative magnetic data such as magnetic susceptibility or magnetization values were not extensively reported in the provided abstracts, the study confirms that the magnetic behavior was indeed examined. osti.govresearchgate.net

Biomaterials Science and Engineering Applications of Strontium Malonate

Strontium Incorporation and Localization in Biological Matrices

Strontium's chemical similarity to calcium allows it to be incorporated into bone tissue, where it can influence bone remodeling processes. nih.gov This section explores the mechanisms of strontium's integration into the bone matrix and the advanced analytical techniques used to study this phenomenon at the nanoscale.

Mechanistic Studies of Strontium Substitution in Hydroxyapatite (B223615)

The primary inorganic component of bone is hydroxyapatite (Ca10(PO4)6(OH)2), a form of calcium phosphate (B84403). rsc.orgwikipedia.org Due to their similar ionic radii and chemical properties, strontium ions can substitute for calcium ions within the hydroxyapatite crystal lattice. nih.govrsc.org This substitution is a key aspect of how strontium exerts its effects on bone.

Studies have shown that strontium can be incorporated into the hydroxyapatite structure, which can lead to a linear increase in the lattice constants of the crystal. researchgate.net The extent of this substitution can vary, with some research indicating that up to 5% of calcium atoms in the crystal lattice can be replaced by strontium. researchgate.net This incorporation is not merely a surface phenomenon; strontium can be found within the bulk of the newly formed bone mineral. mdpi.com

The mechanism of substitution involves the replacement of Ca2+ ions by Sr2+ ions in the apatite structure. Research indicates that strontium ions can fully substitute for calcium ions, which results in an increase in the lattice parameters. rsc.org This is in contrast to other ions like magnesium, which only partially substitute for calcium and can decrease the lattice parameters. rsc.org The incorporation of strontium into the hydroxyapatite lattice has been found to be predictable and consistent, with the potential for substitution up to 100% at the nanoscale. mdpi.com

ParameterEffect of Strontium Substitution in Hydroxyapatite
Lattice Constants Linear increase
Crystallinity Not significantly affected
Crystal Morphology Can be affected
Thermal Stability No significant changes

Interaction of Strontium with Organic Components of Bone (e.g., Collagen)

The bone matrix is a composite material, consisting not only of hydroxyapatite but also a significant organic component, primarily type I collagen. Strontium has been shown to interact with and influence this organic matrix. In vitro studies have demonstrated that strontium can promote the synthesis of collagen and non-collagen proteins by osteoblasts. nih.govmdpi.com

Specifically, research on rat chondrocytes has indicated that strontium can increase the collagen content in the extracellular matrix. researchgate.net This effect is dose-dependent, with certain concentrations of strontium strongly stimulating the protein expression and mRNA levels of type II collagen. researchgate.net Furthermore, strontium has been observed to down-regulate the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-9, and MMP-13, which are enzymes responsible for collagen degradation. researchgate.net This dual action of promoting collagen synthesis while inhibiting its degradation contributes to a net increase in the organic matrix of bone.

Nanoscale Analytical Approaches for Strontium Incorporation into Bone Mineral

Understanding the precise location and distribution of strontium within the bone mineral at the nanoscale is critical for elucidating its mechanism of action. nih.gov A variety of advanced analytical techniques have been employed for this purpose.

High-resolution transmission electron microscopy (HRTEM) and fast Fourier transform (FFT) analysis have been used to examine the crystalline structure of strontium-substituted hydroxyapatite. researchgate.net Energy dispersive X-ray spectroscopy (EDX) is utilized to determine the elemental composition of the bone mineral, confirming the presence and quantifying the amount of strontium substitution for calcium. researchgate.net

Other powerful techniques for nanoscale analysis include:

Small-Angle X-ray Scattering (SAXS): Provides information on the size, shape, and orientation of mineral crystals. mdpi.com

Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED): Offers high-resolution imaging of the crystal structure and its orientation. mdpi.com

Quantitative Backscattered Electron Imaging (qBEI): Allows for the visualization and quantification of mineral density distribution. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface analytical technique that can map the elemental and molecular composition of a sample, proving that strontium is localized in newly formed bone regions. nih.gov

X-ray Absorption Near Edge Structure (XANES): Used to investigate the local atomic environment of strontium within the apatite structure. nih.gov

These nanoscale analytical approaches have been instrumental in confirming that strontium is incorporated into the mineral crystals of newly formed bone during treatment and have provided detailed insights into the compositional and structural changes that occur. researchgate.netmdpi.comnih.gov

Modulation of Cellular Processes by Strontium Malonate

This compound has been shown to exert a dual influence on bone remodeling by simultaneously stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts. mst.edu This section details the in vitro effects of strontium on key cellular processes involved in bone metabolism.

Effects on Osteogenic Differentiation in vitro

In vitro studies have consistently demonstrated that strontium can enhance the osteogenic differentiation of various cell types, including mesenchymal stem cells (MSCs) and preadipocytes. nih.govnih.gov This pro-osteogenic effect is mediated through the activation of several key signaling pathways.

One of the primary mechanisms involves the activation of the Wnt/β-catenin signaling pathway. nih.gov Strontium has been shown to stimulate the expression of β-catenin both in vitro and in vivo, which is a critical step in promoting the differentiation of MSCs into osteoblasts. nih.gov This leads to the upregulation of extracellular matrix (ECM) gene expression, which is essential for bone formation. nih.gov

Furthermore, strontium has been found to stimulate osteogenic differentiation by activating autophagy via the AMPK/mTOR signaling pathway in MC3T3-E1 pre-osteoblastic cells. scispace.com The table below summarizes the findings of a study on the effects of different concentrations of strontium chloride on the gene expression of osteogenic markers in MC3T3-E1 cells.

Strontium ConcentrationRelative RUNX2 Gene ExpressionRelative OCN Gene Expression
Control1.01.0
3 mM~2.5~2.0
6 mM~1.8~1.5
12 mM~1.2~1.2

The data indicates that a 3 mM concentration of strontium had the most pronounced effect on increasing the expression of the osteogenic markers RUNX2 and osteocalcin (B1147995) (OCN). scispace.com

Influence on Osteoblast and Osteoclast Activity in vitro

Strontium's beneficial effects on bone are attributed to its dual action on osteoblasts and osteoclasts. mst.edunih.gov

Effects on Osteoblasts:

Stimulation of Proliferation and Differentiation: Strontium has been shown to increase the replication and differentiation of human primary osteoblasts. nih.gov It enhances the expression of key osteoblast markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (OCN). nih.govnih.gov

Increased Survival: Strontium promotes osteoblast survival by inhibiting apoptosis. nih.govnih.gov

Enhanced Protein Synthesis: It stimulates the synthesis of collagen and other non-collagenous proteins that form the bone matrix. nih.govmdpi.com

Effects on Osteoclasts:

Inhibition of Differentiation and Formation: Strontium treatment leads to a significant decrease in the number of mature osteoclasts. nih.gov It inhibits the differentiation of osteoclast precursors into mature, bone-resorbing cells. researchgate.net

Reduced Resorbing Activity: Strontium not only reduces the number of osteoclasts but also impairs their function. It has been observed to disrupt the actin-containing sealing zone of osteoclasts, which is essential for bone resorption. nih.gov

Promotion of Apoptosis: Strontium has been shown to induce apoptosis in mature osteoclasts. torontomu.ca

This dual mechanism of action is partly mediated by the calcium-sensing receptor (CaSR). Strontium acts as an agonist for the CaSR, which in turn leads to an increase in the expression of osteoprotegerin (OPG) and a decrease in the expression of receptor activator of nuclear factor-κB ligand (RANKL) by osteoblasts. nih.gov The increased OPG/RANKL ratio inhibits osteoclastogenesis. nih.govresearchgate.net

Cell TypeEffect of StrontiumKey Mediators/Pathways
Osteoblasts Increased proliferation, differentiation, and survival; Enhanced protein synthesisWnt/β-catenin, AMPK/mTOR, CaSR, OPG
Osteoclasts Decreased differentiation, formation, and resorbing activity; Increased apoptosisRANKL, Disruption of actin sealing zone

Elucidation of Signal Transduction Pathways (e.g., Wnt Signaling, Calcium-Sensing Receptor)

Research into the biomaterial applications of this compound has led to a deeper understanding of its influence on crucial signal transduction pathways that govern cellular processes in bone and dental tissues. The therapeutic effects of strontium are largely attributed to the activity of the strontium ion (Sr²⁺), which can modulate signaling cascades typically regulated by calcium ions (Ca²⁺).

Wnt Signaling Pathway:

The Wnt signaling pathway is fundamental to bone development and regeneration. Strontium ions have been shown to promote the canonical Wnt signaling pathway in osteoblasts. nih.govresearchgate.net This activation is critical for osteogenesis, the process of new bone formation. Studies on strontium compounds have demonstrated an increase in the expression of Wnt3a and Wnt5a, key ligands in this pathway. researchgate.netnih.gov The binding of these ligands to their receptors initiates a cascade that leads to the nuclear translocation of β-catenin. nih.govresearchgate.net In the nucleus, β-catenin acts as a transcriptional co-activator, stimulating the expression of genes involved in osteoblast differentiation and proliferation. nih.gov

Furthermore, strontium appears to influence the Wnt pathway through another mechanism: the suppression of sclerostin. nih.govportlandpress.com Sclerostin is a protein primarily secreted by osteocytes that acts as an inhibitor of the Wnt signaling pathway. nih.gov By decreasing the expression of sclerostin, strontium effectively removes a brake on bone formation, further promoting Wnt-mediated osteogenic effects. nih.govresearchgate.net

Calcium-Sensing Receptor (CaSR):

The calcium-sensing receptor (CaSR) is a G-protein coupled receptor that plays a vital role in sensing extracellular calcium levels and modulating cellular responses. Due to the chemical similarity between strontium and calcium, strontium ions can also activate the CaSR. nih.govnih.govnih.gov This activation is a key mechanism through which this compound is thought to exert its effects on bone cells.

Activation of the CaSR by strontium can trigger multiple downstream signaling cascades. One significant pathway involves the activation of Akt (also known as Protein Kinase B), a serine/threonine kinase that promotes cell survival and proliferation. nih.govnih.gov The strontium-activated CaSR can initiate the PI3K/Akt signaling pathway, which in turn can influence the Wnt pathway by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). nih.govresearchgate.net The inhibition of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus, thereby enhancing Wnt signaling. nih.gov

The table below summarizes the key signaling molecules and their roles in the pathways modulated by strontium.

Signaling MoleculePathwayRole in Strontium's Mechanism of Action
Wnt3a, Wnt5a Wnt SignalingLigands that initiate the canonical Wnt pathway, leading to osteogenesis. Strontium compounds have been shown to increase their expression. researchgate.netnih.gov
β-catenin Wnt SignalingA key transcriptional co-activator that promotes the expression of osteogenic genes. Strontium enhances its nuclear translocation. nih.govnih.gov
Sclerostin Wnt SignalingAn inhibitor of the Wnt pathway. Strontium suppresses its expression, thereby promoting bone formation. nih.govportlandpress.com
Calcium-Sensing Receptor (CaSR) Calcium-SensingA receptor activated by strontium, initiating downstream signaling cascades. nih.govnih.gov
Akt (Protein Kinase B) PI3K/Akt PathwayA kinase that promotes cell survival and is activated by strontium through the CaSR. nih.govnih.gov
GSK-3β Wnt SignalingAn enzyme that promotes the degradation of β-catenin. Strontium-mediated signaling can lead to its inhibition. nih.gov

Applications in Dental Materials Research

This compound is being investigated for various applications in dental materials due to the beneficial properties of the strontium ion. nih.govhku.hk Its chemical similarity to calcium allows it to be incorporated into different dental formulations to enhance their physical and therapeutic properties. nih.gov

Enhancement of Radiopacity in Dental Composites

Radiopacity is a crucial property for dental restorative materials, as it allows them to be distinguished from tooth structures like enamel and dentin on radiographs. nih.gov This is essential for the diagnosis of secondary caries, marginal defects, and the evaluation of restoration integrity. Strontium, being a heavy element with a higher atomic number than calcium, can effectively scatter X-rays, thereby increasing the radiopacity of the material it is incorporated into. nih.gov

The addition of strontium-containing compounds, such as strontium glass fillers, to dental composites has been a common strategy to achieve adequate radiopacity. nih.govmanchester.ac.uknih.gov Research has shown a direct correlation between the concentration of strontium in a composite and its radiopacity. manchester.ac.uk The International Organization for Standardization (ISO) has set standards for the minimum radiopacity of dental restorative materials, and the inclusion of strontium helps in meeting these requirements. nih.gov

Investigations into Antimicrobial Properties

Bacterial biofilm formation at the restoration margin is a primary cause of secondary caries and restoration failure. Consequently, there is a growing interest in developing dental materials with antimicrobial properties. Strontium compounds have demonstrated the potential to inhibit the growth of various oral bacteria. nih.govmdpi.com

The antimicrobial effect of strontium may be attributed to several mechanisms, including the inhibition of bacterial metabolic processes and disruption of the bacterial cell membrane. nih.gov Studies have investigated the antimicrobial efficacy of strontium-releasing materials against bacteria implicated in dental caries and peri-implantitis, such as Streptococcus mutans and Porphyromonas gingivalis. nih.gov While some research suggests that strontium has inherent antibacterial properties, other studies indicate that its effect may be synergistic when combined with other agents like fluoride. nih.gov The release of strontium ions from a dental material can create a local environment that is less conducive to bacterial colonization. nih.gov

Improvement of Mechanical Properties of Dental Materials

The oral environment is subjected to significant mechanical stresses from mastication. Therefore, dental restorative materials must possess adequate strength and durability. The incorporation of strontium into dental materials can positively influence their mechanical properties. nih.govhku.hk

The table below outlines some key mechanical properties of dental materials and the potential influence of strontium incorporation.

Mechanical PropertyDescriptionPotential Effect of Strontium Incorporation
Compressive Strength The ability of a material to withstand forces that tend to crush it. scielo.brEnhanced due to the reinforcing effect of strontium-containing fillers.
Flexural Strength The ability of a material to resist bending forces. pocketdentistry.comImproved, leading to greater durability of the restoration.
Hardness The resistance of a material to surface indentation or scratching. pocketdentistry.comIncreased, contributing to better wear resistance.

The specific impact of this compound on these properties would depend on factors such as its concentration, particle size, and its interaction with the resin matrix of the dental composite.

Studies on Enamel Remineralization

Enamel demineralization is the initial stage of dental caries. The process can be reversed by the deposition of minerals, primarily calcium and phosphate, back into the enamel structure, a process known as remineralization. Strontium has been investigated for its potential to enhance enamel remineralization. nih.govnih.gov

Due to its similarity to calcium, strontium ions can be incorporated into the hydroxyapatite lattice of enamel, forming strontium-apatite. This modified apatite may exhibit increased resistance to acid dissolution. nih.gov Several studies have explored the synergistic effect of strontium and fluoride in promoting remineralization. nih.govbohrium.com The presence of strontium appears to enhance the efficacy of fluoride in rebuilding the mineral content of early carious lesions. nih.govresearchgate.net Research has shown that even at low concentrations, the combination of strontium and fluoride can significantly improve the percentage of enamel remineralization compared to fluoride alone. nih.gov

Mechanistic Research on Alleviation of Dentin Hypersensitivity

Dentin hypersensitivity is a common clinical condition characterized by sharp pain arising from exposed dentin in response to stimuli. nih.gov The most widely accepted theory for this condition is the hydrodynamic theory, which posits that fluid movement within the dentinal tubules stimulates nerve endings in the pulp. nih.govdimensionsofdentalhygiene.com

Strontium compounds are used in some oral care products to alleviate dentin hypersensitivity. dimensionsofdentalhygiene.com The mechanism of action is primarily based on the occlusion of dentinal tubules. researchgate.netscispace.com When applied to the tooth surface, strontium salts can precipitate and form insoluble compounds that block the open ends of the dentinal tubules. dimensionsofdentalhygiene.comresearchgate.net This blockage reduces the fluid flow within the tubules, thereby preventing the activation of pulpal nerves and reducing the sensation of pain. dimensionsofdentalhygiene.com

In addition to tubule occlusion, it has been suggested that strontium ions may also have a direct desensitizing effect on the nerve endings themselves, although the primary mechanism is considered to be the physical blockage of the tubules. dimensionsofdentalhygiene.comresearchgate.net

Promotion of Dentin Regeneration

This compound is investigated in biomaterials science for its potential to promote dentin regeneration. The therapeutic effect is largely attributed to the action of strontium ions, which have been shown to influence the differentiation of human dental pulp stem cells (hDPSCs) into odontoblasts, the cells responsible for dentin formation. nih.govnih.gov While research directly focusing on this compound is part of ongoing studies, the broader body of work on various strontium compounds provides a strong basis for its application in dental regenerative medicine. nih.govnih.govresearchgate.net

The underlying mechanism involves the stimulation of key cellular processes. Strontium ions have been demonstrated to enhance the proliferation and mineralization of the extracellular matrix produced by hDPSCs. nih.gov This dual action of promoting cell growth while also encouraging the deposition of mineralized tissue is crucial for effective dentin repair. drugbank.comnih.gov

Detailed Research Findings

Studies on the effects of strontium ions on dental pulp stem cells have yielded significant findings that are relevant to the potential application of this compound. Although not directly testing this compound, these studies provide insight into the biological mechanisms at play.

One area of investigation has been the influence of strontium on the expression of genes associated with odontogenic differentiation. Research has shown that strontium can upregulate the expression of key markers such as alkaline phosphatase (ALP), bone sialoprotein (BSP), dentin matrix acidic phosphoprotein-1 (DMP-1), and dentin sialophosphoprotein (DSPP). nih.govresearchgate.net These proteins are integral to the process of dentin formation.

Furthermore, the pro-proliferative and pro-differentiative effects of strontium have been quantified. For instance, studies have measured the increase in hDPSC proliferation and ALP activity at various concentrations of strontium. nih.gov The formation of mineralized nodules, a key indicator of successful dentinogenesis in vitro, has also been observed to increase in the presence of strontium. nih.govresearchgate.net

The following interactive data tables summarize key findings from research on the effects of strontium on dental pulp stem cells, which are indicative of the potential effects of this compound.

Table 1: Effect of Strontium on Human Dental Pulp Stem Cell (hDPSC) Proliferation and Alkaline Phosphatase (ALP) Activity
Table 2: Upregulation of Odontogenic Gene Expression by Strontium in Dental Papillae Cells

Q & A

Basic Research Questions

Q. How does strontium malonate’s chelation structure influence its stability and interaction with biological systems?

  • Methodological Answer : this compound forms chelation complexes with Sr²⁺ via two carboxylate oxygen atoms, resulting in bidentate or unidentate coordination. The stability of these complexes depends on the Sr²⁺ ionic radius and coordination geometry, with decomposition temperatures reaching 335°C, the highest among alkali earth metal malonates. This stability is critical for applications in materials science and biomedicine, where Sr²⁺ release kinetics (e.g., in bone implants) must be controlled. Techniques like thermogravimetric analysis (TGA) and X-ray diffraction (XRD) can quantify thermal stability and structural parameters .

Q. What experimental approaches are used to synthesize nano-crystalline this compound?

  • Methodological Answer : Nano-crystalline this compound is synthesized via precipitation under controlled supersaturation (σ = 2.6–4.3). Induction times, measured via conductivity methods, decrease exponentially with increasing supersaturation. Additives like sodium dodecyl sulfate (SDS) or polyethylene glycol (PEG) reduce surface energy (from 6.0 to 5.5 mJ/m²) and critical nuclei radius, enhancing nucleation rates. Free energy barriers are calculated using classical nucleation theory, with validation through scanning electron microscopy (SEM) and dynamic light scattering (DLS) .

Q. How does this compound act as a competitive inhibitor in mitochondrial assays?

  • Methodological Answer : this compound inhibits succinate dehydrogenase (SDH), a key Krebs cycle enzyme, by competing with succinate at the substrate-binding site. In mitochondrial extracts, enzyme activity assays (e.g., spectrophotometric measurement of NAD⁺ reduction) quantify inhibition efficacy. Paired t-tests or ANOVA are used to compare reaction velocities with/without malonate, ensuring statistical rigor (e.g., P=0.0453 for malonate effect in mitochondrial studies) .

Advanced Research Questions

Q. How can ⁸⁷Sr solid-state NMR elucidate strontium environments in bioactive materials?

  • Methodological Answer : ⁸⁷Sr NMR, combined with GIPAW DFT calculations, resolves Sr²⁺ coordination in disordered phases like bioactive glasses. For this compound, double field sweep (DFS) and quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequences enhance sensitivity. Molecular dynamics (MD) simulations model Sr²⁺ binding sites, validated against NMR chemical shifts (e.g., 200–400 ppm for Sr-malonate chelates). This approach is critical for optimizing Sr²⁺ release profiles in osteoporotic treatments .

Q. What role do ternary malonate complexes play in actinide/lanthanide separations?

  • Methodological Answer : In Advanced TALSPEAK systems, this compound forms ternary complexes with HEDTA and trivalent actinides (e.g., Am³⁺). Solvent extraction experiments (e.g., distribution ratio measurements) and UV-Vis spectroscopy confirm ternary species formation. Stability constants (log β ~ 8–10) are refined via equilibrium modeling, enabling predictive speciation diagrams. This methodology improves separation efficiency in nuclear waste remediation .

Q. How do genetic pathways regulate malonate metabolism in microbial systems?

  • Methodological Answer : In Acinetobacter calcoaceticus, the mdc gene cluster (e.g., mdcA, mdcD) encodes malonyl-CoA decarboxylase and transferase. Heterologous expression and activity assays (e.g., malonate consumption rates via HPLC) map enzymatic roles. Mass spectrometry identifies prosthetic groups (e.g., carboxymethylated 2’-(5"-phosphoribosyl)-3’-dephospho-CoA), revealing metabolic pathways for biotechnological malonate upcycling .

Q. How does this compound modulate mitochondrial ATP-sensitive potassium (mKATP) channels?

  • Methodological Answer : At sub-millimolar concentrations (e.g., 100 μM), this compound inhibits complex II (succinate dehydrogenase) without affecting mKATP activation. Swelling assays in mitochondrial preparations and patch-clamp electrophysiology differentiate direct ion channel effects from metabolic inhibition. This dual functionality is critical for studying ischemia-reperfusion injury models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.